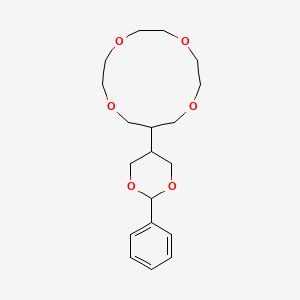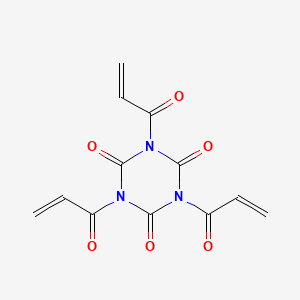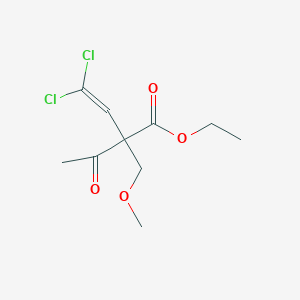
Ethyl 2-acetyl-4,4-dichloro-2-(methoxymethyl)but-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-acetyl-4,4-dichloro-2-(methoxymethyl)but-3-enoate is an organic compound with a complex structure that includes multiple functional groups such as esters, ketones, and halides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-acetyl-4,4-dichloro-2-(methoxymethyl)but-3-enoate typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with ethyl chloroacetate, followed by chlorination and acetylation steps. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-acetyl-4,4-dichloro-2-(methoxymethyl)but-3-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, such as amino or thiol analogs, as well as oxidized or reduced forms of the original compound.
Aplicaciones Científicas De Investigación
Ethyl 2-acetyl-4,4-dichloro-2-(methoxymethyl)but-3-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism by which ethyl 2-acetyl-4,4-dichloro-2-(methoxymethyl)but-3-enoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, thereby modulating their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-acetyl-4-chloro-2-(methoxymethyl)but-3-enoate
- Ethyl 2-acetyl-4,4-dichloro-2-(hydroxymethyl)but-3-enoate
- Ethyl 2-acetyl-4,4-dichloro-2-(ethoxymethyl)but-3-enoate
Uniqueness
Ethyl 2-acetyl-4,4-dichloro-2-(methoxymethyl)but-3-enoate is unique due to the presence of both acetyl and dichloro groups, which confer distinct reactivity and potential for diverse chemical transformations. Its methoxymethyl group also provides additional sites for chemical modification, making it a versatile compound for various applications.
Propiedades
Número CAS |
105442-54-4 |
|---|---|
Fórmula molecular |
C10H14Cl2O4 |
Peso molecular |
269.12 g/mol |
Nombre IUPAC |
ethyl 2-acetyl-4,4-dichloro-2-(methoxymethyl)but-3-enoate |
InChI |
InChI=1S/C10H14Cl2O4/c1-4-16-9(14)10(6-15-3,7(2)13)5-8(11)12/h5H,4,6H2,1-3H3 |
Clave InChI |
JNDJJRVOPDRMSF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(COC)(C=C(Cl)Cl)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


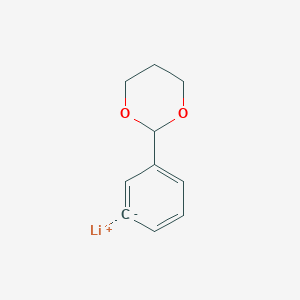
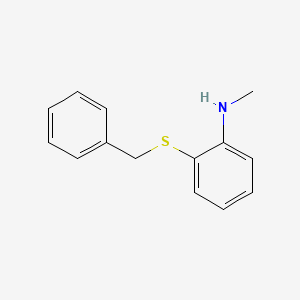
![5-Chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B14332504.png)

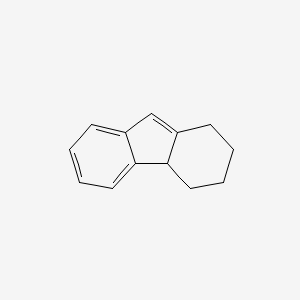
![2-{2-[2-(Propan-2-yl)phenoxy]ethoxy}naphthalene](/img/structure/B14332527.png)

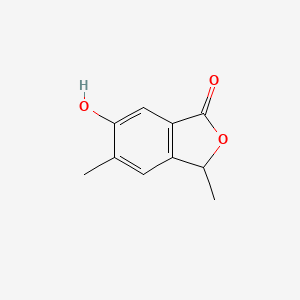
![N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide](/img/structure/B14332543.png)


